1-Bromo-4-(2-fluoroethoxy)benzene
Overview
Description
1-Bromo-4-(2-fluoroethoxy)benzene is an organic compound with the molecular formula C8H8BrFO and a molecular weight of 219.05 g/mol . It is characterized by a benzene ring substituted with a bromine atom and a 2-fluoroethoxy group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-4-(2-fluoroethoxy)benzene typically involves the reaction of 4-bromophenol with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-4-(2-fluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding phenols or reduction to form hydrocarbons, depending on the reagents and conditions used.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form more complex organic molecules.
Scientific Research Applications
1-Bromo-4-(2-fluoroethoxy)benzene is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-fluoroethoxy)benzene involves its interaction with specific molecular targets, depending on the context of its use. For example, in organic synthesis, it acts as a precursor or intermediate that undergoes various chemical transformations to yield the desired products. The pathways involved typically include nucleophilic substitution, coupling reactions, and other organic transformations .
Comparison with Similar Compounds
1-Bromo-4-(2-fluoroethoxy)benzene can be compared with other similar compounds such as:
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: This compound has a trifluoroethoxy group instead of a fluoroethoxy group, which can result in different reactivity and properties.
1-Bromo-2,2,2-trifluoroethylbenzene: This compound has a trifluoroethyl group instead of a fluoroethoxy group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-bromo-4-(2-fluoroethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSATMHJZXLZDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCF)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567666 | |
Record name | 1-Bromo-4-(2-fluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332-47-8 | |
Record name | 1-Bromo-4-(2-fluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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